Oxydipropyl dibenzoate, also known as 1,1'-Oxybis-2-propanol dibenzoate, is a chemical compound with the molecular formula and a CAS number of 27138-31-4. This compound is primarily utilized as a plasticizer in various applications, enhancing the flexibility and durability of polymers. It is particularly effective in modifying the properties of polyvinyl chloride (PVC), polyvinyl acetate (PVA), and polyurethane (PU) among others .
The synthesis of oxydipropyl dibenzoate typically involves the following steps:
In industrial settings, this synthesis is scaled up using large reactors equipped with efficient mixing and temperature control systems to ensure uniformity and high yield. The process may also involve neutralization steps to remove residual acidity from the catalyst used during synthesis .
Oxydipropyl dibenzoate consists of two benzoate groups attached to a dipropylene glycol backbone. The molecular structure can be represented as follows:
This structure features two aromatic rings (from benzoic acid) linked via an ether-like bond to the propylene glycol moiety.
Oxydipropyl dibenzoate primarily undergoes:
Common reagents for hydrolysis include water along with either hydrochloric acid or sodium hydroxide to facilitate the breakdown of the ester bonds. The reaction conditions must be carefully controlled to prevent complete degradation of the compound .
The mechanism by which oxydipropyl dibenzoate acts as a plasticizer involves its integration into polymer matrices. This integration disrupts intermolecular forces between polymer chains, enhancing their flexibility and workability.
The compound's action can significantly influence physical properties such as:
Oxydipropyl dibenzoate finds extensive use in various scientific and industrial applications:
DPGDB synthesis predominantly employs esterification or transesterification routes, with catalyst selection critically influencing yield, purity, and reaction kinetics.
Direct Esterification involves reacting dipropylene glycol (DPG) with benzoic acid under acid catalysis:2 C₆H₅COOH + HO(CH(CH₃)CH₂O)₂H → C₆H₅COO(CH(CH₃)CH₂O)₂OCC₆H₅ + 2 H₂O
Common catalysts include:
Transesterification uses methyl benzoate and DPG, driven by methanol removal:2 C₆H₅COOCH₃ + HO(CH(CH₃)CH₂O)₂H → C₆H₅COO(CH(CH₃)CH₂O)₂OCC₆H₅ + 2 CH₃OH
Catalysts here are typically metal alkoxides:
Table 1: Catalyst Performance in DPGDB Synthesis
Catalyst Type | Reaction Time (h) | Yield (%) | Temperature (°C) | Key Advantage |
---|---|---|---|---|
SnCl₂ (Lewis acid) | 4–5 | 95 | 200 | Low byproduct formation |
NaHSO₄ (solid acid) | 6–7 | 90 | 210 | Corrosion reduction |
Al(OⁱPr)₃ (transester.) | 3–4 | 97 | 185 | No water generation |
Ti(OBu)₄ (transester.) | 2–3 | 98 | 180 | Fast kinetics |
Industrial-scale DPGDB production requires balancing reaction kinetics, energy efficiency, and product purity. Key parameters include:
Molar Ratio Optimization:
Water Removal:
Temperature Control:
Reactor Configuration:
Table 2: Impact of Process Parameters on DPGDB Purity and Yield
Parameter | Optimal Value | Purity (%) | Byproduct Level |
---|---|---|---|
Molar Ratio (Acid:DPG) | 2.2:1 | 98.5 | Monoester: <1.5% |
Temperature | 200–220°C | 97 | Aldehydes: <0.1% |
Pressure | 20–50 mmHg | 96 | Ethers: <0.5% |
Catalyst Loading | 0.5 wt% (SnCl₂) | 95 | Hydrolysis products: None |
Post-reaction purification involves:
Sustainability imperatives drive innovations in DPGDB synthesis, focusing on waste reduction, energy efficiency, and biodegradable products.
Waste Minimization Strategies:
Renewable Feedstocks:
Process Intensification:
Biodegradable Alternatives:
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